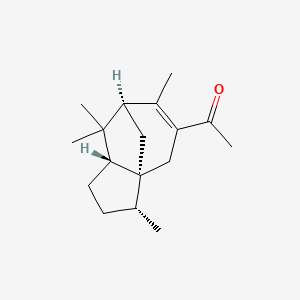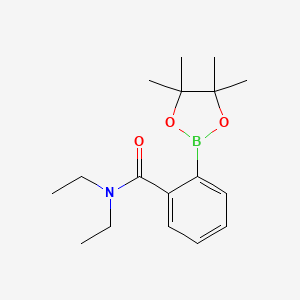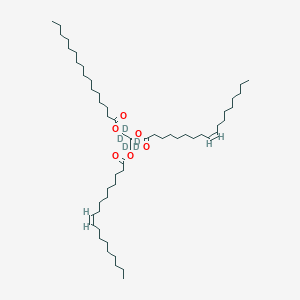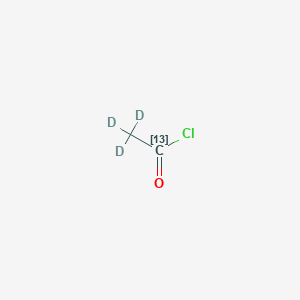
Methyl cedryl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cedryl ketone, also known as acetyl cedrene, is a chemical compound with the molecular formula C17H26O. It is a colorless to light yellow liquid with a woody, amber, and musk-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability.
準備方法
Synthetic Routes and Reaction Conditions: Methyl cedryl ketone is typically synthesized from cedarwood oil, which contains a mixture of sesquiterpenes such as α-cedrene and β-cedrene. The synthesis involves the following steps:
Isomerization: Cedarwood oil is treated with polyphosphoric acid to isomerize the sesquiterpenes into a mixture of compounds, including 7,10-ethylene-4,4,7-trimethyl-1,9-octahydronaphthalene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Cedarwood oil is extracted from cedar trees.
Isomerization and Acetylation: The extracted oil undergoes isomerization and acetylation as described above.
Purification: The final product is purified through distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Methyl cedryl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl cedryl ketone has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in dermatology and aromatherapy.
Industry: Widely used in the fragrance industry to create perfumes, colognes, and scented products due to its stable and pleasant odor
作用機序
The mechanism of action of methyl cedryl ketone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its woody and musky scent. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, modulating various biochemical pathways .
類似化合物との比較
Methyl cedryl ketone is compared with other similar compounds such as:
Cedrol: Another sesquiterpene alcohol found in cedarwood oil, known for its woody scent.
Cedrene: A sesquiterpene hydrocarbon also present in cedarwood oil, used in perfumery.
Cedryl acetate: An ester derivative of cedrol, used for its pleasant fragrance.
Uniqueness: this compound stands out due to its stability, pleasant odor, and versatility in various applications.
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
1-[(1S,2R,5R,7S)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14-,15-,17-/m1/s1 |
InChIキー |
YBUIAJZFOGJGLJ-GWBBYGMBSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@]13C[C@@H](C2(C)C)C(=C(C3)C(=O)C)C |
正規SMILES |
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

